molecular formula C14H16N2O3 B5555031 Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- CAS No. 113660-29-0

Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]-

Cat. No.: B5555031
CAS No.: 113660-29-0
M. Wt: 260.29 g/mol
InChI Key: BPMLWQYAKBSZTJ-UHFFFAOYSA-N
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Description

Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- is a complex organic compound that features a piperidine ring and a benzoxazole moiety Piperidine is a six-membered heterocyclic amine, while benzoxazole is a bicyclic compound containing both benzene and oxazole rings

Scientific Research Applications

Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- typically involves the acylation of piperidine with a benzoxazole derivative. One common method includes the reaction of piperidine with 2-oxo-3(2H)-benzoxazole acetic acid chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts and optimized reaction parameters are often employed to enhance the efficiency and selectivity of the process.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form piperidones.

    Reduction: The benzoxazole moiety can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions.

Major Products

    Oxidation: Piperidones and benzoxazole derivatives.

    Reduction: Reduced benzoxazole compounds.

    Substitution: Various substituted piperidine and benzoxazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Such as piperidones and substituted piperidines.

    Benzoxazole derivatives: Including 2-aminobenzoxazole and benzoxazole carboxylic acids.

Uniqueness

Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]- is unique due to the combination of the piperidine and benzoxazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(2-oxo-2-piperidin-1-ylethyl)-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-13(15-8-4-1-5-9-15)10-16-11-6-2-3-7-12(11)19-14(16)18/h2-3,6-7H,1,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMLWQYAKBSZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349452
Record name Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113660-29-0
Record name Piperidine, 1-[(2-oxo-3(2H)-benzoxazolyl)acetyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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